molecular formula C6H10ClN3O B2788795 3-Cyanopyrrolidine-3-carboxamide hydrochloride CAS No. 2193061-36-6

3-Cyanopyrrolidine-3-carboxamide hydrochloride

Cat. No.: B2788795
CAS No.: 2193061-36-6
M. Wt: 175.62
InChI Key: HGTSNAPLWUASGQ-UHFFFAOYSA-N
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Description

3-Cyanopyrrolidine-3-carboxamide hydrochloride is a versatile chemical compound extensively used in scientific research. Its diverse applications range from drug synthesis to material science, making it a valuable tool for investigating new hypotheses and advancing various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyanopyrrolidine-3-carboxamide hydrochloride typically involves the reaction of 3-cyanopyrrolidine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopyrrolidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Halogens or alkylating agents under controlled temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-Cyanopyrrolidine-3-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyanopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Cyanopyrrolidine: A related compound with similar structural features but different functional groups.

    3-Cyanopyrrolidine-3-carboxylic acid: Another related compound with a carboxylic acid group instead of an amide group.

Uniqueness: 3-Cyanopyrrolidine-3-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

3-cyanopyrrolidine-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-6(5(8)10)1-2-9-4-6;/h9H,1-2,4H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTSNAPLWUASGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C#N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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